N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
“N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Scientific Research Applications
Drug Discovery
Compounds with a 1,2,4-triazole core are often used in drug discovery due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . For example, many prominent medicinal compounds having a 1,2,4-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Anticancer Agents
1,2,4-triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity. Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Agents
1,2,4-triazole derivatives have also been used as antimicrobial agents. They have shown diverse pharmacological activities, including antimicrobial activity .
Analgesic and Anti-inflammatory Agents
1,2,4-triazole derivatives have been used as analgesic and anti-inflammatory agents .
Antioxidant Agents
1,2,4-triazole derivatives have shown antioxidant activity .
Antiviral Agents
1,2,4-triazole derivatives have been used as antiviral agents .
Enzyme Inhibitors
1,2,4-triazole derivatives have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
1,2,4-triazole derivatives have been used as antitubercular agents .
Future Directions
The future directions for “N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds containing a triazole, which is a part of the structure of this compound, are known to exhibit broad biological activities and can make specific interactions with different target receptors .
Mode of Action
It is known that triazole-containing compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Compounds containing a triazole are known to induce broad-spectrum biological activities .
Action Environment
It is known that the unique structure of triazole-containing compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
properties
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUBNIZKLAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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